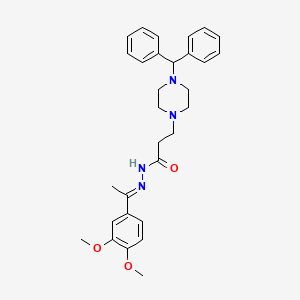

![molecular formula C13H20ClN3O4S B2950681 N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1808343-58-9](/img/structure/B2950681.png)

N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

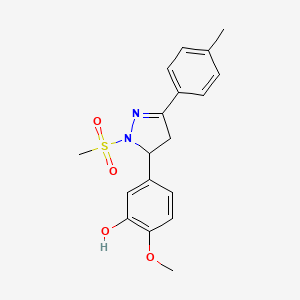

Description

N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. It is widely used in scientific research to study the role of COX-2 in various physiological and pathological processes.

Mechanism of Action

N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride selectively inhibits COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride reduces the production of prostaglandins and thus, reduces inflammation and pain. Unlike non-selective COX inhibitors such as aspirin and ibuprofen, N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride does not inhibit COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining and maintain renal function.

Biochemical and Physiological Effects:

N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy and radiation therapy. N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride has been used to study the effects of COX-2 inhibition on cardiovascular function, renal function, and neurodegenerative disorders. However, the physiological effects of N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride can vary depending on the dose, route of administration, and duration of treatment.

Advantages and Limitations for Lab Experiments

N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. It has a high degree of selectivity and specificity, which minimizes off-target effects. N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride is also available in a highly pure form, which ensures reproducibility of experiments. However, N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. It is also relatively expensive compared to non-selective COX inhibitors.

Future Directions

N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride has opened up new avenues for research in the field of COX-2 biology and drug development. Future research can focus on the following directions:

- Investigating the role of COX-2 in various physiological and pathological processes using N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride as a tool.

- Developing more selective and potent COX-2 inhibitors based on the structure of N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride.

- Identifying new targets for drug development based on the interactions between COX-2 and other signaling pathways.

- Studying the effects of COX-2 inhibition in combination with other drugs for the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

- Developing new formulations of N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride with improved pharmacokinetic properties and reduced toxicity.

Conclusion:

N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride is a selective COX-2 inhibitor that has been widely used in scientific research to study the role of COX-2 in various physiological and pathological processes. It has a high degree of selectivity and specificity, which minimizes off-target effects. N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride has anti-inflammatory, analgesic, and antipyretic effects and has been shown to inhibit the growth of cancer cells. However, N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride has some limitations for lab experiments, such as a short half-life and high cost. Future research can focus on developing more potent and selective COX-2 inhibitors and identifying new targets for drug development.

Synthesis Methods

N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride can be synthesized by reacting 4-nitrobenzenesulfonyl chloride with (1R,2R)-2-aminocycloheptanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride hydrochloride salt. The synthesis of N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride is well-established and has been described in several research articles.

Scientific Research Applications

N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride is a valuable tool for studying the role of COX-2 in various physiological and pathological processes. It has been used in numerous studies to investigate the effects of COX-2 inhibition on inflammation, pain, cancer, cardiovascular diseases, and neurodegenerative disorders. N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride has also been used to study the interactions between COX-2 and other signaling pathways and to identify potential targets for drug development.

properties

IUPAC Name |

N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S.ClH/c14-12-4-2-1-3-5-13(12)15-21(19,20)11-8-6-10(7-9-11)16(17)18;/h6-9,12-13,15H,1-5,14H2;1H/t12-,13-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDPNKQMXOLSJU-OJERSXHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2950599.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2950601.png)

![4-Methyl-3-{[(5-methyl-2-thienyl)carbonyl]-amino}benzoic acid](/img/structure/B2950602.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2950608.png)

![1,3,5-trimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2950609.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2950619.png)